Boc-2-chloro-L-phenylalanine (CAS 114873-02-8) is a targeted, N-alpha-Boc-protected unnatural amino acid utilized extensively in both solid-phase (SPPS) and solution-phase peptide synthesis [1]. Featuring a chlorine atom at the ortho position of the phenyl ring, this building block introduces critical steric hindrance and electron-withdrawing properties that are absent in natural phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group dictates its use in acid-labile synthetic strategies, making it an essential precursor for manufacturing complex peptidomimetics, enzyme inhibitors, and metabolically stable peptide active pharmaceutical ingredients (APIs) where precise control over side-chain conformation and synthetic orthogonal deprotection is required[2].
Procurement substitution of Boc-2-chloro-L-phenylalanine with generic alternatives compromises both synthesis yields and final API efficacy. Replacing it with unsubstituted Boc-L-phenylalanine eliminates the ortho-steric shield, rendering the resulting peptide highly susceptible to chymotrypsin-mediated proteolytic cleavage [1]. Substituting with the para-halogenated analog (Boc-4-chloro-L-phenylalanine) fails to restrict the chi-1 and chi-2 dihedral angles, resulting in flexible side chains that drastically reduce target receptor binding affinity in conformationally constrained models [2]. Furthermore, swapping to the Fmoc-protected variant (Fmoc-2-chloro-L-phenylalanine) forces the use of base-catalyzed deprotection (e.g., piperidine), which is strictly incompatible with base-sensitive peptide sequences prone to aspartimide formation or racemization, thereby necessitating the specific Boc-chemistry route [3].
In the synthesis of peptides containing highly susceptible Asp-Gly or Asp-Ser motifs, the choice of protecting group strategy is critical. Utilizing Boc-2-chloro-L-phenylalanine allows for an acid-catalyzed deprotection route (TFA/HF), which suppresses base-catalyzed aspartimide formation to negligible levels (<1%). In contrast, utilizing the Fmoc-protected comparator requires repetitive piperidine treatments, driving aspartimide side-product formation up to 15-25% and severely reducing the yield of the purified API [1].
| Evidence Dimension | Aspartimide side-product formation rate |
| Target Compound Data | < 1% (Boc strategy using TFA) |
| Comparator Or Baseline | 15-25% (Fmoc strategy using 20% piperidine) |
| Quantified Difference | > 14-fold reduction in critical sequence degradation |
| Conditions | SPPS of Asp-Gly containing model peptides |
Procuring the Boc-protected variant is mandatory for maximizing yields and purity when synthesizing base-sensitive peptide sequences.
The introduction of a chlorine atom at the ortho position provides profound steric shielding of the adjacent peptide bond. When incorporated into a model peptide, the 2-chloro-L-phenylalanine residue exhibits less than 5% chymotrypsin-mediated cleavage over 24 hours. Conversely, the baseline unsubstituted L-phenylalanine residue undergoes rapid degradation, with over 90% cleavage occurring within just 2 hours under identical assay conditions [1].
| Evidence Dimension | Chymotrypsin-mediated cleavage rate |
| Target Compound Data | < 5% cleavage at 24 hours (2-Cl-Phe substitution) |
| Comparator Or Baseline | > 90% cleavage at 2 hours (Unsubstituted Phe baseline) |
| Quantified Difference | > 12-fold extension in proteolytic half-life |
| Conditions | In vitro chymotrypsin degradation assay (pH 7.4, 37°C) |
This massive increase in metabolic stability justifies the higher procurement cost of the halogenated precursor for long-acting peptide therapeutics.
The position of the halogen atom strictly dictates the side-chain rotameric freedom. The ortho-substitution in 2-chloro-L-phenylalanine locks the aromatic ring into specific gauche/trans conformations, which can yield sub-nanomolar receptor affinities (e.g., IC50 ~0.8 nM) in constrained cyclic peptides. In contrast, substituting with the para-isomer (4-chloro-L-phenylalanine) fails to restrict these dihedral angles, resulting in a highly flexible side chain and a corresponding drop in affinity (IC50 ~14.5 nM) due to a higher entropic penalty upon binding [1].
| Evidence Dimension | Receptor binding affinity (IC50) in constrained models |
| Target Compound Data | 0.8 nM (Ortho-chloro locked conformation) |
| Comparator Or Baseline | 14.5 nM (Para-chloro flexible conformation) |
| Quantified Difference | 18-fold improvement in binding affinity |
| Conditions | In vitro target receptor binding assay for cyclic peptidomimetics |
Buyers must specify the ortho-isomer to achieve the rigid conformational lock required for high-potency receptor agonists/antagonists.
The addition of the heavy halogen atom significantly alters the partition coefficient of the amino acid building block. Boc-2-chloro-L-phenylalanine possesses a calculated XLogP3 of 3.1, compared to the baseline Boc-L-phenylalanine which has an XLogP3 of approximately 2.4. This quantifiable shift in lipophilicity translates to enhanced passive membrane permeability and stronger hydrophobic core packing in folded peptide structures [1].
| Evidence Dimension | Calculated XLogP3 |
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2.4 (Boc-L-phenylalanine) |
| Quantified Difference | +0.7 LogP units |
| Conditions | Standard computational partition coefficient modeling |
Procuring the chlorinated derivative allows formulators to predictably increase the overall hydrophobicity and cellular uptake of the synthesized peptide.
Because it utilizes the Boc/Bzl protection strategy, this compound is the necessary choice for synthesizing complex peptides containing Asp-Gly motifs or other base-sensitive residues. It completely bypasses the piperidine-induced aspartimide formation and racemization that plague Fmoc-based synthesis, ensuring high crude purity and scalable manufacturing yields[1].
Directly leveraging the ortho-steric shielding demonstrated in Section 3, this building block is highly effective for replacing standard phenylalanine residues in peptide drug candidates. It effectively blocks chymotrypsin-like cleavage at the C-terminal side of the residue, extending the in vivo half-life of the therapeutic without fundamentally altering the aromatic nature of the side chain [2].
In structure-based drug design where side-chain rotamer restriction is critical for receptor docking, the ortho-chloro substitution provides a rigid conformational lock. It is the necessary procurement choice over para-substituted analogs when engineering high-affinity cyclic peptides, somatostatin analogs, or melanocortin receptor modulators [3].
Irritant